molecular formula C10H7BrFN B12854826 8-Bromo-3-fluoronaphthalen-1-amine

8-Bromo-3-fluoronaphthalen-1-amine

Cat. No.: B12854826
M. Wt: 240.07 g/mol
InChI Key: GMKIXHITUPDVOF-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoronaphthalen-1-amine is an organic compound with the molecular formula C10H7BrFN It is a derivative of naphthalene, substituted with bromine and fluorine atoms, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-fluoronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with naphthalene as the base structure. The steps include:

    Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the desired position.

    Fluorination: The brominated naphthalene undergoes a fluorination reaction using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-fluoronaphthalen-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) for nucleophilic substitution or Lewis acids for electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-fluoronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-fluoronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1-naphthalenamine: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-Fluoro-1-naphthalenamine: Lacks the bromine atom, leading to different chemical properties.

    1-Amino-8-bromo-3-fluoronaphthalene: A positional isomer with different substitution patterns.

Uniqueness

8-Bromo-3-fluoronaphthalen-1-amine is unique due to the specific positions of the bromine, fluorine, and amine groups on the naphthalene ring

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-3-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H7BrFN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2

InChI Key

GMKIXHITUPDVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)N)F

Origin of Product

United States

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